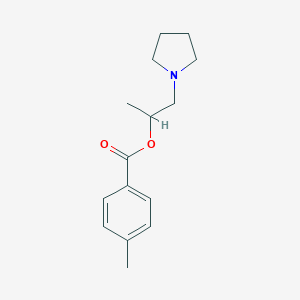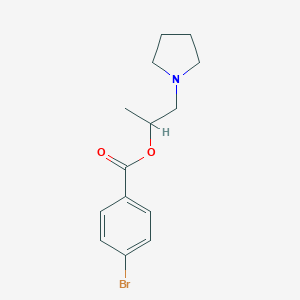![molecular formula C18H21NO2 B294980 2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate, also known as BAMBE, is a chemical compound that has gained attention in the scientific research field due to its potential applications in various areas. BAMBE is a derivative of benzylamine and 2-methylbenzoic acid and has a molecular formula of C18H19NO2.
Mecanismo De Acción
The mechanism of action of 2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate is not yet fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the body. This compound can also reduce the expression of COX-2 and LOX enzymes, which are involved in the inflammatory response. In cancer cells, this compound can induce apoptosis, leading to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound is also stable under normal laboratory conditions, allowing for long-term storage. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has limited stability in acidic or basic conditions, which can affect its activity.
Direcciones Futuras
For the research on 2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate include the development of this compound-based drugs and the study of this compound in other areas of scientific research.
Métodos De Síntesis
2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate can be synthesized using a simple and efficient method. The synthesis involves the reaction of benzylamine with 2-methylbenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate has been studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it can reduce inflammation in the body.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
2-[benzyl(methyl)amino]ethyl 2-methylbenzoate |
InChI |
InChI=1S/C18H21NO2/c1-15-8-6-7-11-17(15)18(20)21-13-12-19(2)14-16-9-4-3-5-10-16/h3-11H,12-14H2,1-2H3 |
Clave InChI |
PBSOUCOTCRAXQN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OCCN(C)CC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=CC=C1C(=O)OCCN(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294900.png)

![4-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294903.png)


![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)



![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)

